An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its reactive chloromethyl group and the benzimidazole core, this molecule serves as a versatile building block for the synthesis of more complex chemical entities. This document compiles available data on its physical and chemical characteristics, spectroscopic profile, and reactivity. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide also extrapolates information from the well-studied parent compound, 2-(chloromethyl)-1H-benzimidazole, to provide a foundational understanding for researchers.
Chemical Identity and Physical Properties
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a derivative of benzimidazole, featuring a chloromethyl substituent at the 2-position and a nitrile group at the 6-position of the benzimidazole ring system.
Table 1: General Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 150613-50-6 | [1][2] |
| Molecular Formula | C₉H₆ClN₃ | [2] |
| Molecular Weight | 191.62 g/mol | [2] |
| Appearance | Very Dark Brown Solid | [1] |
| Solubility | Slightly soluble in Chloroform (with heating and sonication), Slightly soluble in Methanol | [1] |
| Storage Conditions | Store in freezer (-20°C) under an inert atmosphere | [1][2] |
Spectroscopic Data
Detailed spectroscopic data for 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is not extensively published. However, the expected spectral characteristics can be inferred from the known spectra of related benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, a singlet for the methylene protons of the chloromethyl group, and a broad singlet for the N-H proton of the imidazole ring. The exact chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitrile group at the 6-position.
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¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the benzimidazole core, the chloromethyl group, and the nitrile group. The nitrile carbon will appear in the characteristic downfield region.
Infrared (IR) Spectroscopy
The IR spectrum is anticipated to exhibit characteristic absorption bands:
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N-H Stretch: A broad band in the region of 3100-3500 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole ring.
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C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.
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C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
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C=N and C=C Stretch: Aromatic ring and imidazole C=N and C=C stretching vibrations will be observed in the 1450-1620 cm⁻¹ region.
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C-Cl Stretch: A band in the region of 600-800 cm⁻¹ corresponding to the C-Cl stretching vibration.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 191, along with an isotopic peak (M+2) at m/z 193 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of the presence of a chlorine atom. Fragmentation patterns would likely involve the loss of the chloromethyl group and other characteristic cleavages of the benzimidazole ring.
Synthesis and Reactivity
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is not provided in the searched literature, a general synthetic approach for 2-substituted benzimidazoles involves the condensation of an appropriately substituted o-phenylenediamine with a suitable carboxylic acid or its derivative. For this compound, the starting material would be 3,4-diaminobenzonitrile, which would be reacted with chloroacetic acid or a related derivative.
A general workflow for the synthesis of benzimidazole derivatives is depicted below.
Figure 1: General synthetic workflow for 2-substituted benzimidazoles.
Reactivity
The primary site of reactivity in 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is the chloromethyl group. The chlorine atom is a good leaving group, making the methylene carbon susceptible to nucleophilic substitution. This allows for the facile introduction of various functional groups at the 2-position of the benzimidazole ring.
This reactivity makes it a useful intermediate in the synthesis of a variety of derivatives, including those with potential pharmacological activity. For instance, it is a known reagent for the synthesis of benzimidazoquinoxaline derivatives.[1]
Figure 2: Nucleophilic substitution reactivity of the title compound.
Potential Applications in Research and Drug Development
Benzimidazole and its derivatives are a well-known class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4] The presence of the reactive chloromethyl group and the cyano moiety in 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile makes it an attractive starting material for the synthesis of novel compounds for biological screening.
Derivatives synthesized from this compound could be investigated for various therapeutic applications. The nitrile group can also be further transformed into other functional groups, such as carboxylic acids or amides, expanding the synthetic possibilities.
Conclusion
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a valuable chemical intermediate with significant potential for the development of new compounds in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer remains scarce in readily available literature, this guide provides a foundational understanding of its expected properties based on the chemistry of the benzimidazole scaffold. Further research is warranted to fully characterize this compound and explore its synthetic utility and potential biological activities. Researchers working with this compound are encouraged to perform thorough analytical characterization.
